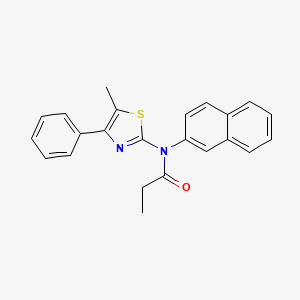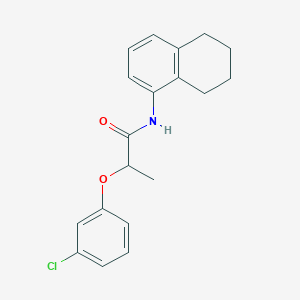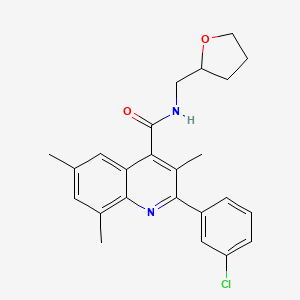![molecular formula C16H12BrClN4O2S B4074029 3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4074029.png)
3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole
Overview
Description
3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and cellular pathways. For example, its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit significant antioxidant activity, which can help protect cells from oxidative damage. Moreover, it has been found to possess potent antimicrobial and antifungal activities, making it a potential candidate for the development of new antimicrobial and antifungal agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. Moreover, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
The potential applications of 3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole in scientific research are vast and varied. Some of the future directions for research in this area include:
1. Investigating the potential use of this compound as a new antimicrobial and antifungal agent.
2. Exploring the potential of this compound as a new anticancer agent.
3. Investigating the mechanism of action of this compound to better understand its biological activities.
4. Developing new synthetic methods for the production of this compound.
5. Studying the potential toxic effects of this compound to better understand its safety profile.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its diverse biological activities make it a potential candidate for the development of new antimicrobial, antifungal, antioxidant, and anticancer agents. However, further research is needed to fully understand its mechanism of action and potential toxic effects.
Scientific Research Applications
The potential applications of 3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole in scientific research are vast and varied. This compound has been found to exhibit significant antimicrobial, antifungal, antioxidant, and anticancer activities. Moreover, it has been shown to possess potent inhibitory effects against various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase.
properties
IUPAC Name |
3-(3-bromophenyl)-5-(2-chloro-4-nitrophenyl)sulfanyl-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O2S/c1-2-21-15(10-4-3-5-11(17)8-10)19-20-16(21)25-14-7-6-12(22(23)24)9-13(14)18/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVWMKAAUXLYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4073959.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)
![1-[4-(2-dibenzo[b,d]furan-2-yl-2-oxoethoxy)phenyl]-1-butanone](/img/structure/B4073971.png)
![N-(4-acetylphenyl)-2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4073979.png)
![1-[4-(4-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4073984.png)
![1-[3-(4-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073987.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4073988.png)


![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4074011.png)

![1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate](/img/structure/B4074028.png)